![molecular formula C21H17N7O5S B2671157 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 852046-86-7](/img/no-structure.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrimidine ring, a triazole ring, and an acetamide group. These structural features suggest that it could have interesting biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the pyrimidine ring might undergo reactions with nucleophiles or electrophiles, and the acetamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polar groups, and its melting and boiling points would depend on the strength of the intermolecular forces .科学的研究の応用
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
This compound, along with its analogues, has been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making them targets for cancer therapy. The study found that this compound exhibits potent inhibitory activities against both human TS and DHFR (Gangjee et al., 2008).
Antimicrobial Activity
Some derivatives of this compound have been synthesized and investigated for their antimicrobial properties. They demonstrated effectiveness against selected bacterial and fungal strains in various organic solvents (Majithiya & Bheshdadia, 2022).
Crystal Structure Analysis
The compound's crystal structure has been analyzed, revealing a folded conformation and intramolecular hydrogen bond stabilization. Understanding the molecular structure is critical for designing drugs with optimal properties (Subasri et al., 2016).
Potential Antiasthma Agents
Triazolo[1,5-c]pyrimidines, related to this compound, have been explored as mediator release inhibitors, potentially useful in treating asthma. Their synthesis involved several steps, including reactions with phosphorus oxychloride and cyanogen bromide (Medwid et al., 1990).
Antitumor Activity
Derivatives of this compound have shown potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines. This suggests their potential as chemotherapeutic agents (Hafez & El-Gazzar, 2017).
Cytotoxic Activity Against Cancer Cell Lines
Certain derivatives have demonstrated cytotoxic activity against cancer cell lines. This highlights their potential as lead compounds for developing new anticancer therapies (Al-Sanea et al., 2020).
Inhibitors of Thymidylate Synthase for Antitumor and Antibacterial Use
Novel analogues of this compound have been synthesized as potential inhibitors of thymidylate synthase, with applications in antitumor and antibacterial therapies. The study evaluated their effectiveness against various enzymes and human cancer cell lines (Gangjee et al., 1996).
Anti-Anoxic Activity
Some derivatives have been synthesized and evaluated for their anti-anoxic activity, which could be beneficial in conditions like stroke or cardiac arrest (Kuno et al., 1993).
Fluorescent Properties
Derivatives of this compound have been studied for their fluorescent properties, which could have applications in bioimaging and diagnostics (Rangnekar & Shenoy, 1987).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chloro-N-(3-nitrophenyl)acetamide with 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "2-chloro-N-(3-nitrophenyl)acetamide", "5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 2-chloro-N-(3-nitrophenyl)acetamide in a suitable solvent (e.g. DMF, DMSO).", "Step 2: Add the base to the solution and stir for a few minutes.", "Step 3: Add 5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazole-3-thiol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
CAS番号 |
852046-86-7 |
分子式 |
C21H17N7O5S |
分子量 |
479.47 |
IUPAC名 |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C21H17N7O5S/c29-18-11-14(23-20(31)24-18)10-17-25-26-21(27(17)15-6-2-1-3-7-15)34-12-19(30)22-13-5-4-8-16(9-13)28(32)33/h1-9,11H,10,12H2,(H,22,30)(H2,23,24,29,31) |
InChIキー |
NYNWKBHXORYDEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate](/img/structure/B2671075.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)
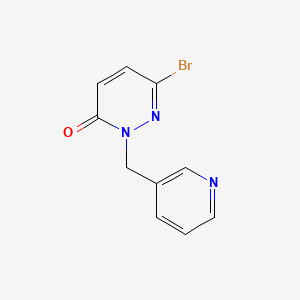
![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)
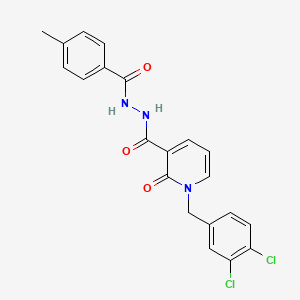
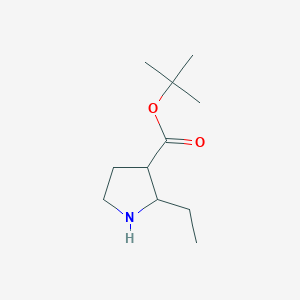
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)
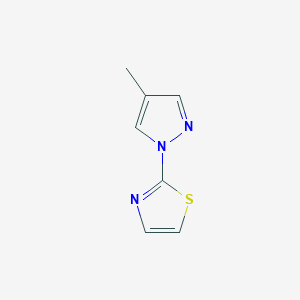
![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2671088.png)
![2-(3-(methylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2671089.png)

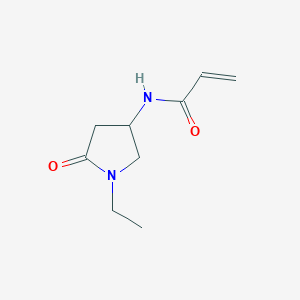
![3-[(Dimethylsulfamoylamino)methyl]-2-(furan-2-yl)pyridine](/img/structure/B2671095.png)